N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound featuring a quinazolinone core fused with a sulfonamide group and a benzo[b][1,4]dioxine ring. The quinazolinone moiety is known for its role in modulating enzyme activity, particularly kinase inhibition, while the sulfonamide group enhances binding affinity to biological targets through hydrogen bonding and electrostatic interactions . The 2-chloro substituent on the phenyl ring and the 2-methyl group on the quinazolinone core likely influence steric and electronic properties, impacting solubility and target selectivity.
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-14-25-19-5-3-2-4-17(19)23(28)27(14)15-6-8-18(24)20(12-15)26-33(29,30)16-7-9-21-22(13-16)32-11-10-31-21/h2-9,12-13,26H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUNPCUCWNZUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide generally involves a multi-step synthetic route. The process typically begins with the synthesis of the 2-methyl-4-oxoquinazoline core, followed by its functionalization to incorporate the chloro and phenyl groups. The final steps involve the formation of the sulfonamide linkage and the dihydrobenzo[dioxine] moiety. These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely be optimized for large-scale synthesis. This involves using cost-effective reagents, efficient reaction conditions, and possibly continuous flow chemistry techniques to enhance scalability and reduce production costs. Specific details about industrial production methods may require proprietary information from chemical manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions:
Substitution Reactions: : Due to the presence of the chloro and sulfonamide groups, it can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: : The compound's functional groups can undergo reduction, particularly targeting the oxo and sulfonamide groups.
Oxidation Reactions: : The aromatic rings and quinazoline core can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution Reactions: : Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are common.
Reduction Reactions: : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Oxidation Reactions: : Oxidizing agents like potassium permanganate or hydrogen peroxide might be employed.
Major Products
The products vary based on the type of reaction. For instance, reduction might yield alcohol derivatives, while substitution can lead to various substituted derivatives depending on the attacking nucleophile or electrophile.
Scientific Research Applications
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has numerous applications in scientific research:
Chemistry: : It's used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: : The compound's structural complexity makes it suitable for studying biological interactions at the molecular level, particularly in protein-ligand binding studies.
Medicine: : It has potential medicinal applications, possibly as a lead compound in drug development for targeting specific enzymes or receptors.
Industry: : Its derivatives can be explored for use in materials science, particularly in the development of novel polymers or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide often involves its interaction with specific biological targets. The compound may act by:
Inhibiting Enzymes: : Binding to active sites of enzymes, potentially disrupting their normal function.
Receptor Binding: : Interacting with cell surface or intracellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: : Inserting itself between DNA bases, potentially affecting DNA replication and transcription processes.
The exact pathways and molecular targets depend on the specific biological context and the nature of the compound's interactions.
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzo[b][1,4]dioxine ring may improve aqueous solubility compared to analogs with dichlorophenyl or trifluoroethyl groups (e.g., 618443-59-7) .
- The 2-methyl group on the quinazolinone core could reduce metabolic oxidation relative to unsubstituted analogs, enhancing stability .
Physicochemical Properties
A qualitative comparison of key properties is summarized below:
Notes:
Biological Activity
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound belonging to the class of quinazolinone derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed examination of its biological activity, supported by data tables and research findings.
Molecular Structure and Properties
The molecular structure of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN4O4S |
| Molecular Weight | 434.84 g/mol |
| CAS Number | 899758-47-5 |
The presence of a chloro group and a quinazolinone moiety is significant for its biological interactions.
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. These interactions lead to the modulation of various biological pathways, which are crucial for its therapeutic effects. The exact pathways targeted by this compound are still under investigation but are believed to be related to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds within the quinazolinone class exhibit significant anticancer properties. For instance, related compounds have demonstrated potent activity against various cancer cell lines:
- A549 (Lung Cancer) : IC50 values reported at 2.12 ± 0.21 μM.
- HCC827 (Lung Cancer) : IC50 values around 5.13 ± 0.97 μM.
- MDA-MB-231 (Breast Cancer) : IC50 values ranging from 0.33 to 7.10 μM depending on the specific derivative tested.
These findings suggest that N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide may possess similar or enhanced activity against these cancer types.
Antimicrobial Activity
Quinazolinone derivatives have also been explored for their antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related studies indicate that compounds with similar structures have shown promising results against various bacterial strains.
Case Studies
Case Study 1: Antiproliferative Effects in vitro
In a study evaluating the antiproliferative effects of quinazolinone derivatives against different cancer cell lines, it was found that the presence of specific substituents significantly influenced activity levels. The compound's structural features likely enhance its binding affinity to target proteins involved in cell cycle regulation.
Case Study 2: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis revealed that modifications to the quinazolinone core could lead to increased potency against cancer cells. For example, introducing electron-withdrawing groups like chlorine has been shown to enhance biological activity by improving solubility and cellular uptake.
Q & A
Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for its formation?
Answer:
The synthesis typically involves coupling a 2-methyl-4-oxoquinazolin-3(4H)-yl intermediate with a sulfonamide-functionalized dihydrobenzo[b][1,4]dioxine moiety. A nucleophilic aromatic substitution (SNAr) reaction is commonly employed, where the chloro-substituted phenyl group reacts with the sulfonamide under basic conditions (e.g., triethylamine or pyridine) in polar aprotic solvents like DMF or dioxane . Key parameters include strict temperature control (20–25°C) to avoid side reactions and stoichiometric balancing of the sulfonyl chloride and amine precursors .
Advanced: How can Design of Experiments (DoE) and Bayesian optimization improve reaction yield and purity?
Answer:
DoE enables systematic exploration of multivariable interactions (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a central composite design could map the effects of solvent polarity and reaction time on yield . Bayesian optimization, a machine learning approach, iteratively predicts high-yield conditions using prior experimental data, reducing the number of trials needed. This method outperforms traditional one-factor-at-a-time approaches, particularly in complex systems with non-linear dependencies .
Example Optimization Variables:
| Parameter | Range Studied | Optimal Value |
|---|---|---|
| Temperature | 20–40°C | 25°C |
| Solvent (DMF:H2O) | 9:1 to 7:3 | 8:2 |
| Reaction Time | 4–12 hours | 8 hours |
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regioselectivity and functional group integrity, particularly the quinazolinone ring and sulfonamide linkage .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and detects trace impurities .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
Answer:
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
- Isotopic Labeling: Incorporation of deuterated solvents or 13C-labeled precursors clarifies ambiguous assignments .
- Computational Modeling: Density Functional Theory (DFT) simulations predict NMR chemical shifts or IR spectra, aiding in structural validation .
Basic: What biological targets or mechanisms are associated with this compound?
Answer:
Preliminary studies suggest activity against tyrosine kinase receptors and topoisomerase enzymes, with IC50 values in the low micromolar range for cancer cell lines (e.g., MCF-7, HeLa) . The sulfonamide group enhances binding affinity to ATP pockets, while the quinazolinone core mimics purine-based inhibitors .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Systematic Substituent Variation: Modify the quinazolinone methyl group or dihydrodioxine sulfonamide to explore steric and electronic effects.
- QSAR Modeling: Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with IC50 values. A recent study achieved a QSAR model with R² = 0.89 by training on 30 derivatives .
- In Silico Docking: Predict binding modes to refine substituent placement (e.g., halogenation for improved hydrophobic interactions) .
Advanced: How should researchers address conflicting bioactivity data across studies (e.g., inconsistent IC50 values)?
Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., ATCC-certified), incubation times, and controls. Variability in ATP-based viability assays is a common culprit .
- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding factors .
- Mechanistic Follow-Up: Use kinetic binding assays (e.g., surface plasmon resonance) to validate target engagement independently of cellular assays .
Basic: What strategies mitigate degradation during storage or in biological matrices?
Answer:
- Stabilization: Store lyophilized compounds at -20°C in argon-purged vials to prevent oxidation. In aqueous buffers (pH 7.4), add antioxidants (e.g., 0.1% ascorbic acid) .
- Degradation Kinetics: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Advanced: How can flow chemistry improve scalability and reproducibility?
Answer:
Continuous-flow reactors enhance heat/mass transfer, critical for exothermic sulfonylation steps. A 2021 study achieved 85% yield in a microfluidic setup (residence time = 10 min) versus 68% in batch mode . Key advantages:
- Precise stoichiometric control via syringe pumps.
- In-line IR spectroscopy for real-time reaction monitoring .
Advanced: What computational tools predict metabolic pathways or toxicity?
Answer:
- ADMET Prediction: Software like Schrödinger’s QikProp estimates CYP450 inhibition and plasma protein binding.
- Metabolite Identification: Use GLORYx or BioTransformer to simulate Phase I/II metabolism, prioritizing sulfonamide cleavage or quinazolinone hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
